Tripelennamine Hydrochloride
Description
Tripelennamine Hydrochloride is the hydrochloride salt form of tripelennamine, an ethylenediamine derivative with an antihistaminergic property. This compound competitively blocks central and peripheral histamine H1 receptors, thereby limiting histamine's effects, including bronchoconstriction, vasodilation, increased capillary permeability, and spasmodic contractions of gastrointestinal smooth muscle. In addition, this agent binds to muscarinic receptors, resulting in anticholinergic activity.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1948.
See also: Tripelennamine (has active moiety); Tripelennamine Citrate (related).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride | |
|---|---|---|
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InChI |
InChI=1S/C16H21N3.ClH/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H | |
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InChI Key |
FSSICIQKZGUEAE-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.Cl | |
| Source | PubChem | |
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Molecular Formula |
C16H21N3.ClH, C16H22ClN3 | |
| Record name | TRIPELENAMINE HYDROCHLORIDE | |
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Related CAS |
22306-05-4, 91-81-6 (Parent) | |
| Record name | 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)-N2-2-pyridinyl-, hydrochloride (1:?) | |
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| Record name | Tripelennamine hydrochloride [USP] | |
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| Record name | 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)-N2-2-pyridinyl-, hydrochloride (1:?) | |
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DSSTOX Substance ID |
DTXSID6026248 | |
| Record name | Tripelennamine hydrochloride | |
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Molecular Weight |
291.82 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tripelenamine hydrochloride appears as odorless white crystalline powder or solid. Bitter taste. Solutions are neutral to litmus. pH of aqueous solution (25 mg/mL): 6.71. pH of aqueous solution (50 mg/mL): 6.67. pH of aqueous solution (100 mg/mL): 5.56. (NTP, 1992) | |
| Record name | TRIPELENAMINE HYDROCHLORIDE | |
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Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |
| Record name | TRIPELENAMINE HYDROCHLORIDE | |
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CAS No. |
154-69-8, 22306-05-4 | |
| Record name | TRIPELENAMINE HYDROCHLORIDE | |
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| Record name | Tripelennamine hydrochloride | |
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| Record name | Tripelennamine hydrochloride [USP] | |
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| Record name | 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)-N2-2-pyridinyl-, hydrochloride (1:?) | |
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| Record name | Tripelennamine hydrochloride | |
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| Record name | Tripelennamine hydrochloride | |
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| Record name | Tripelennamine hydrochloride | |
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| Record name | TRIPELENNAMINE HYDROCHLORIDE | |
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Melting Point |
378.5 to 380.3 °F (NTP, 1992) | |
| Record name | TRIPELENAMINE HYDROCHLORIDE | |
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Historical Context and Early Research Paradigms of Tripelennamine Hydrochloride
Discovery and Initial Characterization in the Mid-20th Century
Tripelennamine (B1683666) hydrochloride, a first-generation antihistamine, emerged from the intensive pharmaceutical research of the mid-20th century. Following the initial discovery of histamine's role in allergic reactions, the scientific community actively sought compounds that could counteract its effects. While the first antihistamines were developed in France during World War II, tripelennamine was developed in the United States a few years later. wmich.edu It was patented in 1946 by researchers at CIBA (now Novartis). wikipedia.org
Tripelennamine is classified as an ethylenediamine (B42938) derivative. wmich.edutaylorandfrancis.com Its chemical structure, N,N-dimethyl-N'-(phenylmethyl)-N'-pyridin-2-ylethane-1,2-diamine, was characterized, and the hydrochloride salt was found to be a stable and suitable form for pharmaceutical use. pharmacompass.com Early research established that tripelennamine functions as a histamine (B1213489) H1 receptor antagonist, competitively blocking the effects of histamine on smooth muscles and capillaries. wmich.edudrugbank.com This mechanism of action provided the basis for its use in treating various allergic conditions. drugbank.com
Initial studies also noted its chemical properties, including its stability. Tripelennamine hydrochloride is described as an odorless white crystalline powder and is known to be stable for at least five years when stored at room temperature and protected from light. biesterfeld.comresearchgate.net
Evolution of its Role in Pharmaceutical Science
Initially introduced for the symptomatic relief of hypersensitivity reactions such as hay fever, urticaria (hives), and rhinitis, this compound, sold under the trade name Pyribenzamine, quickly became a widely used medication. wikipedia.orgdrugbank.compatsnap.com Its applications extended to the treatment of asthma and even as a component in cough medicines. wikipedia.orgbiesterfeld.com
Over time, the pharmaceutical landscape for antihistamines evolved significantly. The development of second-generation antihistamines, which have a reduced ability to cross the blood-brain barrier and thus cause fewer sedative side effects, led to a decline in the widespread use of first-generation agents like tripelennamine. nih.govunomaha.edu Despite this shift, tripelennamine remains a relevant compound in certain contexts and is still used in some preparations, including topical formulations for itching and in veterinary medicine. taylorandfrancis.combiesterfeld.com
The continued study of tripelennamine has also revealed additional pharmacological properties beyond its primary antihistaminic action. For instance, it has been shown to possess weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) activity. wikipedia.org
Early Pharmacological Investigations and Observations
Comparative Studies with Contemporaneous Antihistamines
In the era of its introduction, comparative studies were crucial for positioning tripelennamine within the growing class of antihistamines. As a first-generation antihistamine, it was often compared to other drugs of its time, such as diphenhydramine (B27) and chlorpheniramine (B86927). wmich.edupace.edu These early antihistamines, while effective, were known for their sedative side effects. taylorandfrancis.com
Tripelennamine was classified within the ethylenediamine class of antihistamines. wmich.edu Studies comparing different classes of first-generation antihistamines highlighted variations in their pharmacological profiles, including their relative sedative and anticholinergic effects. For example, compared to ethanolamine (B43304) derivatives like diphenhydramine, tripelennamine was noted to have lower anticholinergic activity.
The table below provides a comparative overview of tripelennamine and other first-generation antihistamines based on early research findings.
| Antihistamine | Chemical Class | Primary Mechanism | Notable Characteristics from Early Research |
| Tripelennamine | Ethylenediamine | H1 receptor antagonist | Effective for allergies, noted for CNS effects (excitation at low doses, sedation at high doses) wmich.eduwmich.edu |
| Diphenhydramine | Ethanolamine | H1 receptor antagonist | Strong sedative and anticholinergic effects |
| Chlorpheniramine | Alkylamine | H1 receptor antagonist | Considered less sedating than diphenhydramine |
| Promethazine | Phenothiazine | H1 receptor antagonist | Strong sedative and antiemetic properties nih.gov |
This table is based on general classifications and findings from mid-20th-century pharmacological research.
Initial Insights into Central Nervous System Effects
From its early use, it was apparent that this compound exerted effects on the central nervous system (CNS). wmich.edu This is a characteristic feature of first-generation antihistamines, which are able to cross the blood-brain barrier. unomaha.edupatsnap.com
Early pharmacological investigations revealed a dose-dependent effect on the CNS. Low to moderate doses of tripelennamine were observed to cause CNS excitation, while higher doses typically resulted in sedation. wmich.eduwmich.edu This dual effect is a complex characteristic of early antihistamines, and the precise mechanisms were not fully understood at the time. wmich.edu In resting horses, intravenous administration of tripelennamine was shown to cause CNS excitement. physiology.org
These CNS effects were a significant factor in the clinical use of tripelennamine and other first-generation antihistamines, contributing to side effects such as drowsiness and impaired cognitive function. patsnap.com The sedative properties, however, could also be considered beneficial in some situations, for instance, to alleviate itching that disrupts sleep. nih.gov
Molecular Mechanisms of Action and Receptor Pharmacology
Histamine (B1213489) H1 Receptor Antagonism: Detailed Binding Kinetics and Selectivity
Tripelennamine (B1683666) hydrochloride's primary mechanism of action is as a potent and selective antagonist of the histamine H1 receptor. medchemexpress.commedchemexpress.com This antagonism is characterized by its competitive nature and high selectivity over other receptor types, notably muscarinic receptors. One study highlights that tripelennamine exhibits a 180-fold greater selectivity for the H1 receptor compared to muscarinic acetylcholine (B1216132) receptors. wikipedia.org
Tripelennamine hydrochloride functions as a competitive antagonist at H1 receptor sites. drugbank.compatsnap.comnih.gov This means it reversibly binds to the same site on the H1 receptor as endogenous histamine. drugbank.compatsnap.com By occupying these receptor sites on effector cells within the gastrointestinal tract, blood vessels, and respiratory tract, tripelennamine effectively blocks histamine from binding and initiating the cascade of allergic symptoms. drugbank.cominvivochem.com This competitive inhibition helps to temporarily alleviate symptoms such as sneezing, watery and itchy eyes, and a runny nose that are characteristic of hay fever and other upper respiratory allergies. drugbank.com
While specific binding kinetics data such as Ki values for tripelennamine at the H1 receptor are not extensively detailed in the provided search results, its potency is evident from its classification as a potent H1-receptor antagonist. medchemexpress.commedchemexpress.com One available metric, an IC50 value of 30 μM, pertains to the inhibition of PhIP glucuronidation, a metabolic process, rather than direct receptor binding. selleckchem.com This indicates the compound's broader pharmacological profile but does not directly quantify its H1 receptor binding affinity. Further dedicated receptor binding studies would be necessary to establish precise IC50 or Ki values for tripelennamine's interaction with the H1 receptor.
| Receptor | Binding Characteristic | Value |
|---|---|---|
| Histamine H1 Receptor | Selectivity over Muscarinic Receptors | 180-fold wikipedia.org |
| Note: Specific Ki or IC50 values for direct H1 receptor binding were not available in the provided search results. |
As an ethylenediamine (B42938) derivative, the chemical structure of tripelennamine is central to its interaction with the H1 receptor. taylorandfrancis.comresearchgate.net The general structure-activity relationship for first-generation antihistamines of this class involves a diaryl substitution, which is crucial for significant H1 affinity. These aromatic rings ideally need to be co-planar for optimal activity. The structure also contains a tertiary amine group, which is important for the molecule's basicity and its ability to be protonated for effective interaction with the receptor.
Anticholinergic Properties: Muscarinic Receptor Binding and Functional Consequences
In addition to its primary antihistaminergic activity, this compound exhibits anticholinergic properties due to its ability to bind to muscarinic receptors. nih.govresearchgate.net This is a common characteristic of first-generation antihistamines and contributes to some of their therapeutic effects and side effect profiles. taylorandfrancis.com
The anticholinergic activity of tripelennamine has notable consequences for both the peripheral and central nervous systems. nih.gov Peripherally, the blockade of muscarinic receptors can lead to effects such as dryness of the mouth, nose, and throat. patsnap.com
As a first-generation antihistamine, tripelennamine can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. patsnap.com Its anticholinergic actions in the CNS are largely responsible for its sedative properties, which can manifest as drowsiness and dizziness. wikipedia.orgpatsnap.com In some individuals, particularly children, a paradoxical excitement can occur. patsnap.com These CNS effects are a key differentiator between first- and second-generation antihistamines, with the latter being developed to have limited penetration into the brain to avoid such side effects.
Investigation of Additional Receptor Interactions and Off-Target Effects
Dopamine (B1211576) D2 Receptor Interactions
Tripelennamine has been identified as a weak dopamine reuptake inhibitor (DRI). frontiersin.org This interaction with the dopamine transporter protein is a key aspect of its off-target effects. However, specific quantitative data regarding the binding affinity of this compound to the Dopamine D2 receptor remains to be fully elucidated in publicly available research. Further investigation through dedicated binding assays is necessary to determine the precise Ki or IC50 values and to fully characterize the nature of this interaction.
Serotonin (B10506) Reuptake Inhibition and its Potential Role in Fluvoxamine (B1237835) Development
Tripelennamine also functions as a weak serotonin reuptake inhibitor (SRI). frontiersin.org This particular characteristic is historically significant as the chemical structure of tripelennamine served as a foundational template in the development of fluvoxamine, a potent and selective serotonin reuptake inhibitor (SSRI). frontiersin.org
Fluvoxamine was developed from a series of ether derivatives of aralkyl ketones, with the initial lead compounds being structurally related to tripelennamine. The key structural modifications involved replacing the pyridine (B92270) ring of tripelennamine with a substituted phenyl ring and modifying the ethylenediamine side chain. This strategic chemical manipulation led to a significant increase in affinity and selectivity for the serotonin transporter, ultimately resulting in the therapeutic profile of fluvoxamine as an effective antidepressant and anxiolytic agent. The journey from the weak, non-selective SRI activity of tripelennamine to the potent and selective action of fluvoxamine highlights the importance of structure-activity relationship (SAR) studies in drug discovery.
Cellular and Subcellular Signaling Pathways Modulated by this compound
The cellular effects of this compound are primarily initiated by its interaction with cell surface receptors, which in turn triggers a cascade of intracellular signaling events.
As a histamine H1 receptor antagonist, tripelennamine's primary mechanism involves the modulation of key signaling pathways. Its antagonism of the H1 receptor has been shown to reduce the activity of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) immune response transcription factor. smpdb.ca This modulation is achieved through its influence on the phospholipase C (PLC) and the phosphatidylinositol (PIP2) signaling pathways. smpdb.ca
Upon activation, the H1 receptor typically activates PLC, which then hydrolyzes PIP2 into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking the H1 receptor, tripelennamine attenuates this cascade, leading to a downstream reduction in the inflammatory response mediated by NF-κB.
Pharmacokinetics and Biotransformation Pathways
Absorption and Distribution Studies
The initial phases of tripelennamine's pharmacokinetic profile involve its absorption from the administration site and subsequent distribution throughout the body's tissues and fluids.
Tripelennamine (B1683666) hydrochloride is readily and rapidly absorbed from the gastrointestinal tract following oral administration patsnap.comdrugbank.comnih.govinvivochem.com. After being ingested, the compound is well-absorbed, with peak plasma concentrations typically being reached within one to two hours patsnap.com. Some sources suggest this peak may occur between two to three hours nih.govinvivochem.com. This efficient absorption from the digestive tract is a characteristic feature of H1 antagonists nih.govinvivochem.com.
Following absorption, tripelennamine is distributed to various body tissues. Studies in rats using benzyl-14C-labeled tripelennamine administered intraperitoneally did not show any specific localization of the compound in the liver, lung, kidney, fat, or muscle tissues at 4 and 24 hours post-administration nih.gov.
Pharmacokinetic studies in animal models have provided specific parameters regarding the drug's distribution. For instance, intravenous administration in horses and camels has allowed for the calculation of key distribution volumes, as detailed in the table below.
Pharmacokinetic Distribution Parameters of Tripelennamine in Horses and Camels
Data from a study involving intravenous administration of Tripelennamine HCl (0.5 mg/kg).
| Parameter | Horses | Camels |
|---|---|---|
| Volume of distribution at steady state (Vd_ss) | 2.87 L/kg | 1.69 L/kg |
| Volume of the central compartment (Vc) | 1.75 L/kg | 1.06 L/kg |
Source: Adapted from Selleck Chemicals data selleckchem.com.
As a first-generation antihistamine, tripelennamine is known to effectively cross the blood-brain barrier patsnap.comsmpdb.ca. This characteristic is a key factor distinguishing it from second-generation antihistamines, which are developed to have limited penetration into the central nervous system (CNS) smpdb.ca. The ability of tripelennamine to enter the brain allows it to interact with H1 receptors within the CNS, which is responsible for its sedative properties, such as drowsiness and impaired cognitive function patsnap.com. Research indicates that the substantial brain penetration of first-generation antihistamines is generally independent of the P-glycoprotein (Pgp) efflux pump nih.gov.
Metabolism: Identification and Characterization of Metabolites
Tripelennamine undergoes extensive hepatic metabolism, being transformed into various metabolites before its excretion patsnap.com. The biotransformation of tripelennamine involves several key pathways, including demethylation and hydroxylation.
N-demethylation is a recognized metabolic pathway for tripelennamine in animal models nih.gov. Studies in rats have shown that tripelennamine is extensively metabolized through this pathway nih.gov. However, research on human subjects who were orally administered the drug did not detect desmethyltripelennamine in the urine, suggesting potential species-specific differences in metabolism nih.gov. In addition to simple demethylation, other novel dealkylation pathways have been identified in rats. These include N-depyridination and N-dedimethylaminoethylation, which result in the formation of metabolites such as N-(2-Dimethylaminoethyl)benzylamine and 2-benzylaminopyridine (B160635) nih.gov.
Aromatic hydroxylation represents another significant route for the metabolism of tripelennamine nih.gov. In humans, hydroxylation has been found to occur on the pyridine (B92270) ring, with the glucuronide of hydroxytripelennamine being the principal metabolite nih.gov.
Studies in rats have further characterized these hydroxylated metabolites. Identified derivatives include p-hydroxybenzyl, p-hydroxybenzyl-5-hydroxypyridyl, and m,p-dihydroxybenzyl derivatives of the parent drug nih.gov. The formation of the m,p-dihydroxybenzyl derivative indicates that catechol formation is a part of tripelennamine's metabolic profile nih.gov. In addition to hydroxylated derivatives, other polar metabolites found in human urine include an N-oxide of tripelennamine (a minor metabolite) and three different glucuronide conjugates nih.gov. One of these is a major metabolite with a unique quaternary ammonium (B1175870) N-glucuronide structure, while the other two are O-glucuronides of the hydroxylated derivatives nih.gov.
Glucuronidation Mechanisms
Glucuronidation represents a major Phase II metabolic pathway for tripelennamine, converting the drug and its metabolites into more water-soluble compounds for easier elimination nih.govwikipedia.org. This process involves the transfer of glucuronic acid from the activated coenzyme uridine-5'-diphospho-α-D-glucuronic acid (UDPGA) to the substrate, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are most abundant in the liver wikipedia.orguoalfarahidi.edu.iq. For tripelennamine, this occurs through two principal mechanisms: N(+)-glucuronidation of the parent drug and O-glucuronidation of its hydroxylated metabolites nih.gov.
Tripelennamine, as an H1-antihistamine containing an aliphatic tertiary amine group, undergoes N(+)-glucuronidation nih.govtandfonline.com. This pathway results in the formation of a unique quaternary ammonium N-glucuronide metabolite nih.gov. Studies in humans have demonstrated that this is a significant metabolic route, with an average of 6.5% of an administered oral dose of tripelennamine being excreted in the urine as this N(+)-glucuronide conjugate nih.govtandfonline.com. The formation of this type of conjugate is a common phenomenon for many H1-antihistamines and is catalyzed by a specific tertiary amine UGT nih.govnih.gov.
The principal metabolic pathway for tripelennamine in humans involves hydroxylation followed by O-glucuronidation nih.gov. After an initial Phase I hydroxylation reaction, which occurs on the pyridine ring, the resulting hydroxylated derivatives are conjugated with glucuronic acid nih.gov. Two distinct O-glucuronide conjugates have been isolated from human urine, with the glucuronide of hydroxytripelennamine being identified as the primary metabolite nih.gov. This sequential metabolism, where a Phase I reaction creates a functional group for a subsequent Phase II conjugation, is a classic detoxification process uoalfarahidi.edu.iq.
Role of Cytochrome P450 Enzymes and UDP-Glucuronosyltransferases
The biotransformation of tripelennamine is a two-phase process reliant on the sequential action of Cytochrome P450 (CYP450) enzymes and UDP-glucuronosyltransferases (UGTs).
Cytochrome P450 Enzymes: These enzymes are responsible for the Phase I reactions in drug metabolism nih.govwalshmedicalmedia.com. In the case of tripelennamine, CYP450 enzymes catalyze the initial hydroxylation of the molecule, primarily on the pyridine ring, creating the necessary substrate for O-glucuronidation nih.gov. While specific CYP isoforms involved in tripelennamine metabolism are not extensively detailed, the family of enzymes, particularly CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5, are known to metabolize the vast majority of drugs walshmedicalmedia.com. DrugBank also notes that tripelennamine acts as an inhibitor of the CYP2D6 enzyme drugbank.com.
UDP-Glucuronosyltransferases (UGTs): UGTs are the key enzymes in the Phase II glucuronidation pathway nih.gov. A specific and distinct UGT enzyme found in human and rabbit liver microsomes is responsible for catalyzing the N(+)-glucuronidation of tripelennamine's tertiary amine group nih.gov. Tripelennamine was found to have a high affinity for this enzyme nih.gov. Other UGTs are responsible for the O-glucuronidation of the hydroxylated metabolites, which is the main route of metabolism nih.gov.
Comparative Metabolism across Species (e.g., rat, human, horse, camel)
The metabolism of tripelennamine shows notable variations across different species.
Human: In humans, four polar metabolites have been identified in urine: a minor N-oxide metabolite and three glucuronide conjugates nih.gov. The major metabolic pathway is hydroxylation of the pyridine ring followed by O-glucuronidation, with the glucuronide of hydroxytripelennamine being the principal metabolite nih.gov. A significant secondary pathway is the formation of a quaternary ammonium N-glucuronide, which accounts for about 6.5% of an administered dose nih.govnih.gov.
Rat: In addition to hydroxylation and glucuronidation, novel metabolic pathways have been identified in rats nih.gov. These include N-depyridination and N-dedimethylaminoethylation, leading to the formation of metabolites such as N-(2-Dimethylaminoethyl)benzylamine and 2-benzylaminopyridine nih.gov.
Horse and Camel: The pharmacokinetics of tripelennamine are broadly similar between horses and camels, with no significant differences in elimination half-life, total body clearance, or volume of distribution nih.govmadbarn.com. In camels, three urinary metabolites have been identified, all of which are eliminated exclusively in conjugated form. These metabolites result from N-depyridination and pyridine ring hydroxylation nih.govmadbarn.com. Notably, about 90% of the parent tripelennamine excreted in camel urine is also in a conjugated form nih.govmadbarn.com.
Table 1: Comparative Metabolism and Pharmacokinetics of Tripelennamine Across Species
| Species | Key Metabolic Pathways | Major Metabolite(s) | Elimination Half-Life (t½) |
|---|---|---|---|
| Human | Hydroxylation, O-Glucuronidation, N(+)-Glucuronidation, N-oxidation nih.gov | O-glucuronide of hydroxytripelennamine nih.gov | 4-6 hours wikipedia.org |
| Rat | N-depyridination, N-dedimethylaminoethylation, Hydroxylation, Glucuronidation nih.gov | N-(2-Dimethylaminoethyl)benzylamine, 2-benzylaminopyridine nih.gov | Not specified |
| Horse | Not fully detailed, but pharmacokinetics are similar to camels nih.govmadbarn.com | Not specified | ~2.08 hours (IV) nih.govmadbarn.com |
| Camel | N-depyridination, Pyridine ring hydroxylation, Conjugation nih.govmadbarn.com | Conjugates of N-depyridinated and hydroxylated metabolites nih.govmadbarn.com | ~2.39 hours (IV) nih.govmadbarn.com |
Excretion Routes and Elimination Kinetics
Tripelennamine and its various metabolites are primarily cleared from the body through renal excretion patsnap.comwikipedia.org.
Renal Excretion of Parent Compound and Metabolites
The kidneys are the main route of elimination for tripelennamine patsnap.com. Studies in humans after intramuscular injection have quantified the urinary excretion of the parent drug and its metabolites over 24 hours. The excretion of free, unchanged tripelennamine is very low, accounting for less than 1% of the administered dose within this period nih.gov. When including its conjugated forms, the total amount of parent tripelennamine excreted in the urine is still relatively small nih.gov. The vast majority of the excreted substance consists of metabolites, particularly the hydroxylated derivatives (excreted as free and/or conjugated forms) nih.gov. This indicates that extensive metabolism precedes renal clearance.
Table 2: Cumulative Urinary Excretion of Tripelennamine and Metabolites in Humans (% of Administered Dose over 24 Hours)
| Time Period (hours) | Free Tripelennamine (%) | Total Tripelennamine (Free + Conjugated) (%) | Total Hydroxylated Metabolites (%) |
|---|---|---|---|
| 0-2 | 0.30 | 0.92 | 0.16 |
| 2-4 | 0.56 | 1.20 | 3.35 |
| 4-8 | 0.17 | 0.96 | 3.06 |
| 8-12 | 0.21 | 1.30 | 7.46 |
| 12-24 | 0.00 | 1.31 | 8.85 |
| Total (0-24h) | 1.24 | 5.69 | 22.88 |
Data derived from a study involving intramuscular injection of 100 mg of tripelennamine.HCl nih.gov.
Elimination Half-Life Determinations
The elimination half-life of a drug is a critical pharmacokinetic parameter, representing the time required for the concentration of the drug in the body to be reduced by half. Studies have determined the elimination half-life of tripelennamine across different species and administrative routes, revealing a generally short duration of action.
In humans, the elimination half-life has been reported to be between 4 to 6 hours. wikipedia.org A clinical study involving healthy adult drug abusers investigated the pharmacokinetics following intramuscular administration. After a 50 mg dose of tripelennamine hydrochloride, the mean plasma half-life was 2.9 hours; this increased to 4.4 hours following a 100 mg dose. nih.govglpbio.comchemsrc.com
Pharmacokinetic studies in animals have also been conducted. Following a 0.5 mg/kg intravenous administration of this compound, the terminal elimination half-life was found to be 2.08 hours in horses and 2.39 hours in camels. glpbio.comselleckchem.comnih.gov These findings highlight the rapid clearance of the compound in these species.
Table 1: Elimination Half-Life of Tripelennamine
| Subject | Dosage and Route | Mean Half-Life (t½) | Source(s) |
| Humans | General | 4 - 6 hours | wikipedia.org |
| Humans | 50 mg, Intramuscular | 2.9 hours | nih.govglpbio.comchemsrc.com |
| Humans | 100 mg, Intramuscular | 4.4 hours | nih.govglpbio.comchemsrc.com |
| Horses | 0.5 mg/kg, Intravenous | 2.08 hours | glpbio.comselleckchem.comnih.gov |
| Camels | 0.5 mg/kg, Intravenous | 2.39 hours | glpbio.comselleckchem.comnih.gov |
Influence of Hepatic and Renal Function on Pharmacokinetic Parameters
Hepatic Function: The liver is the main site of metabolic transformation for tripelennamine. nih.gov As with other H1 antagonists, tripelennamine may induce its own metabolism by activating hepatic microsomal enzymes. nih.gov In patients with severe liver disease, the elimination of H1 antagonists is generally slower than in individuals with normal hepatic function. nih.gov This is because impaired hepatocellular function can lead to a reduced rate of drug metabolism, potentially causing the drug to accumulate and increasing the risk of toxicity. While specific studies quantifying the pharmacokinetic changes of tripelennamine in patients with graded hepatic impairment are not extensively detailed in the literature, a decrease in clearance and prolongation of the elimination half-life are anticipated outcomes.
Renal Function: Tripelennamine and its metabolites are primarily excreted from the body via the kidneys. wikipedia.orgpatsnap.com Therefore, renal impairment could lead to a decreased rate of excretion. This would result in the accumulation of both the parent drug and its metabolites, potentially prolonging the pharmacological effects and increasing the risk of adverse reactions. The extent of this influence would likely correlate with the severity of renal dysfunction.
Table 2: Expected Influence of Organ Impairment on Tripelennamine Pharmacokinetics
| Parameter | Influence of Hepatic Impairment | Influence of Renal Impairment | Rationale |
| Metabolism | Decreased | No direct effect | The liver is the primary site of metabolism. nih.gov |
| Elimination Half-Life | Increased / Prolonged | Increased / Prolonged | Slower metabolism (hepatic) and excretion (renal) prolong the time the drug remains in the body. patsnap.comnih.gov |
| Drug Clearance | Decreased | Decreased | Reduced ability of the liver to metabolize the drug and the kidneys to excrete it. patsnap.comnih.gov |
| Plasma Concentration | Increased | Increased | Slower clearance leads to higher levels of the drug in the bloodstream. patsnap.comnih.gov |
Neuropharmacological Research of Tripelennamine Hydrochloride
Central Nervous System Effects: Mechanisms of Sedation and Excitation
Tripelennamine (B1683666) hydrochloride's ability to cross the blood-brain barrier allows it to exert significant effects on the central nervous system. patsnap.com The primary mechanism for its sedative properties is the antagonism of H1 histamine (B1213489) receptors in the brain. patsnap.comwikipedia.org Histamine is a neurotransmitter that plays a crucial role in promoting wakefulness, and by blocking its action, tripelennamine induces drowsiness. patsnap.com However, the drug can also cause CNS stimulation, leading to excitement, nervousness, and muscle tremors. drugs.com This dualistic nature of its CNS effects is a key area of neuropharmacological interest.
The central nervous system's reaction to tripelennamine hydrochloride is notably dependent on the dosage administered. While therapeutic doses typically produce sedation, higher doses can lead to more pronounced CNS depression. wmich.edumims.com Conversely, lower to moderate doses have been associated with CNS excitation. wmich.edu This dose-dependent duality is a recognized characteristic of some first-generation antihistamines.
In a study observing the effects of pentazocine (B1679294) and tripelennamine, it was noted that a large dose of pentazocine produced sedation and dysphoria. nih.gov While this study focused on a combination of drugs, it highlights the sedative potential at higher doses of centrally-acting substances. Animal studies have also demonstrated this dose-dependent effect, with high doses of tripelennamine causing CNS sedation and low-to-moderate doses resulting in excitation. wmich.edu
| Dose Level | Primary CNS Effect | Observed Symptoms |
|---|---|---|
| Low to Moderate | Excitation | Nervousness, Agitation, Muscle Tremors wmich.edudrugs.com |
| Therapeutic | Sedation | Drowsiness, Dizziness patsnap.comdrugs.com |
| High | CNS Depression | Incoordination, Convulsions wmich.edudrugs.com |
A notable neuropharmacological phenomenon associated with this compound and other first-generation antihistamines is paradoxical excitation. This reaction is characterized by hyperexcitability and is more commonly observed in children. patsnap.comnih.gov Instead of the expected sedation, some individuals, particularly pediatric patients, may experience agitation, restlessness, and nervousness. patsnap.compatsnap.com
The precise mechanism underlying paradoxical excitation is not fully understood. However, it is hypothesized to be related to individual differences in drug metabolism or receptor sensitivity. nih.govresearchgate.net In some cases, it is suggested that in individuals with certain genetic predispositions, such as being a CYP2D6 ultrarapid metabolizer, antihistamines like diphenhydramine (B27) may be converted to an excitatory compound. nih.gov While this has been studied more with other antihistamines, it provides a potential avenue for understanding this paradoxical effect with tripelennamine.
As a first-generation antihistamine that readily crosses the blood-brain barrier, this compound can significantly impair cognitive function and psychomotor performance. patsnap.comnih.gov The sedative effects of the drug can lead to decreased alertness, slowed reaction times, and deficits in divided attention, working memory, and vigilance. nih.gov These impairments are a direct consequence of the drug's antagonism of H1 receptors in the CNS. nih.gov
Studies on first-generation antihistamines have consistently demonstrated their negative impact on performance-related tasks. nih.gov For instance, research on diphenhydramine, another first-generation antihistamine, showed significant performance deficits in tests of divided attention and working memory. nih.gov Given the similar pharmacological profile of tripelennamine, it is expected to produce comparable impairments. Users are often cautioned against driving or operating heavy machinery while under the influence of this medication due to these effects. patsnap.comdrugs.com
Interactions with Neurotransmitter Systems Beyond Histamine and Acetylcholine (B1216132)
While the primary neuropharmacological actions of this compound are mediated through histamine H1 receptor antagonism, research indicates that its effects are not limited to this system. Notably, tripelennamine also functions as a weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). wikipedia.orgprobechem.comguidetopharmacology.org This action means it can increase the synaptic concentrations of these key neurotransmitters, which could contribute to some of its central effects, including the potential for stimulation and its abuse potential.
The interaction with the dopaminergic system, in particular, may play a role in the euphoric effects reported with the abuse of tripelennamine, especially in combination with other substances. nih.gov Its activity as an SRI was significant enough that it served as a template molecule in the development of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluvoxamine (B1237835). guidetopharmacology.org
Research on the Abuse Potential and Neurological Complications
This compound has a documented history of abuse, which has led to significant neurological and medical complications. nih.gov The abuse potential is linked to its central effects, which can be perceived as euphoric by some users. nih.gov
Neurological complications arising from the abuse of tripelennamine, often in combination with other drugs, can be severe. These include seizures, depression, and psychosis. nih.gov High doses are known to be capable of inducing convulsions and loss of consciousness. wmich.edu The intravenous abuse of crushed tablets, a common method in the "T's and Blues" combination, introduces insoluble fillers into the bloodstream, which can lead to further complications. wmich.edu
The combination of tripelennamine (the "T" often referred to the blue color of the tablets) and the opioid analgesic pentazocine became a significant drug abuse problem, known colloquially as "T's and Blues". nih.govhealtreatmentcenters.com This combination was often used as a substitute for heroin. nih.gov
| Effect | Description | Reference |
|---|---|---|
| Enhanced Euphoria | Tripelennamine increases the euphoric effects of pentazocine. | nih.gov |
| Attenuation of Dysphoria | Tripelennamine lessens the unpleasant side effects of higher doses of pentazocine. | nih.gov |
| Increased Abuse Potential | The combination is considered to have a greater abuse liability than either drug alone. | nih.gov |
| Neurological Complications | Abuse of the combination has been linked to seizures, psychosis, and depression. | nih.gov |
Neurological Manifestations of High-Dose Exposure (e.g., convulsions, seizures, hallucinations)
High-dose exposure to this compound can lead to significant central nervous system (CNS) stimulation. Overdoses may provoke a range of severe neurological symptoms. drugbank.com These manifestations include motor disturbances such as convulsions, muscle spasms (particularly of the neck and back), and trembling and shaking of the hands. drugbank.com Cognitive and perceptual disturbances are also prominent, with documented cases of hallucinations. drugbank.comnih.gov One case report detailed prolonged hallucinations in a preschool-aged female after a modest overdose of tripelennamine. nih.gov
Certain populations, such as newborn or premature infants, exhibit an increased susceptibility to the anticholinergic side effects of the compound, which includes CNS excitation and an increased tendency toward convulsions. nih.gov
Table 1: Neurological Manifestations of High-Dose this compound Exposure
| Category | Manifestation |
|---|---|
| Motor System | Convulsions, Seizures, Muscle Spasms, Trembling |
| Cognitive/Perceptual | Hallucinations, Restlessness |
| General | Clumsiness or Unsteadiness, Tic-like movements |
Data sourced from DrugBank Online and PubMed. drugbank.comnih.govnih.gov
Influence on Sensory Nerve Endings and Afferent Activity
Research into the effects of this compound on sensory nerves has provided insights into its mechanism of action on afferent nerve activity, particularly in the context of the nasal mucosa. nih.gov Studies utilizing guinea pigs have investigated the response of nasal afferent nerves to histamine and the role of H1 receptors in mediating this response. nih.gov
Histamine-Sensitive Fibers and H1 Receptor Mediation
The ethmoidal nerve, which innervates the nasal mucosa, contains histamine-sensitive fibers. nih.gov The stimulation of these sensory nerve endings by histamine is mediated by histamine H1 receptors. nih.gov In experimental models, the application of tripelennamine, a potent H1 receptor antagonist, was shown to prevent the stimulant effect of histamine on the afferent activity of the ethmoidal nerve. nih.govmedchemexpress.com This finding confirms that the drug's mechanism of action at these sensory nerve sites is through the competitive blockade of H1 receptors. patsnap.comnih.gov
Immunopharmacological and Inflammatory Response Studies
Modulation of Histamine-Mediated Inflammatory Processes
Tripelennamine (B1683666) hydrochloride functions by competitively inhibiting histamine (B1213489) at H1-receptors on effector cells located in various tissues, including the respiratory tract, gastrointestinal tract, and blood vessels drugbank.compatsnap.com. This blockade prevents the downstream signaling cascade initiated by histamine, thereby mitigating the cardinal signs of inflammation. When an allergic reaction is triggered, mast cells and basophils release histamine, which binds to H1 receptors, leading to symptoms like itching, swelling, and redness patsnap.com. By occupying these receptor sites, tripelennamine effectively prevents histamine from exerting these effects patsnap.comnih.gov.
Histamine is a powerful mediator that significantly impacts the vasculature. Its binding to H1-receptors on endothelial cells leads to vasodilation and an increase in vascular permeability drugbank.comnih.gov. This allows fluid and immune cells to move from the bloodstream into the surrounding tissues, causing edema and swelling. Tripelennamine hydrochloride directly counteracts these effects nih.gov. By blocking H1-receptors, it prevents the histamine-induced increase in capillary permeability and vasodilation, thereby reducing localized swelling and redness associated with inflammatory and allergic conditions drugbank.comnih.govnih.gov.
In the respiratory system, histamine's action on H1-receptors in airway smooth muscle leads to bronchoconstriction, a key feature of allergic asthma drugbank.comnih.gov. This compound acts as an antagonist to this process, inhibiting most responses of smooth muscle to histamine nih.govnih.gov. This antagonism of the constrictor action on respiratory smooth muscle has been demonstrated both in vitro and in vivo. Furthermore, it limits spasmodic contractions of gastrointestinal smooth muscle that can be induced by histamine nih.gov. Research in isolated arterial smooth muscle has also confirmed the contractile actions of various antihistamines, including tripelennamine nih.gov.
| Histamine-Mediated Effect | Target Tissue/Cells | Result of Histamine Action | Effect of this compound |
|---|---|---|---|
| Vasodilation | Vascular Smooth Muscle | Widening of blood vessels, leading to redness | Blocks H1-receptors, preventing vasodilation drugbank.comnih.gov |
| Increased Vascular Permeability | Capillary Endothelial Cells | Fluid leakage into tissues, causing edema/swelling | Prevents increase in permeability nih.govnih.gov |
| Bronchoconstriction | Airway Smooth Muscle | Narrowing of airways, causing breathing difficulty | Inhibits histamine-induced constriction drugbank.comnih.gov |
| Smooth Muscle Contraction | Gastrointestinal Tract | Spasmodic contractions | Limits spasmodic contractions nih.gov |
Role in Allergic Reactions: Beyond Symptomatic Relief
The primary role of this compound in allergic reactions is to provide symptomatic relief by competitively blocking histamine H1 receptors drugbank.compatsnap.com. This action prevents the classic symptoms of hypersensitivity reactions such as rhinitis, urticaria (hives), and conjunctivitis invivochem.compatsnap.commcw.edu. Beyond merely masking symptoms, this H1-receptor antagonism interferes with the fundamental inflammatory process initiated by histamine.
Some research suggests that first-generation antihistamines may have additional effects. For instance, by reducing the activity of the NF-κB transcription factor through specific signaling pathways, they may decrease the expression of pro-inflammatory cytokines and cell adhesion molecules . Furthermore, by influencing calcium ion concentration, they could enhance mast cell stability, which in turn reduces the further release of histamine .
Research into Immunomodulatory Effects, if any
While tripelennamine's primary pharmacological activity is H1-receptor antagonism, there is limited evidence to suggest it possesses significant, direct immunomodulatory effects separate from this action. Its efficacy is rooted in blocking the downstream effects of a specific inflammatory mediator (histamine) rather than altering the broader immune response. However, tripelennamine has been noted to act as a weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), though this action is more related to neuromodulation than immunomodulation wikipedia.org. The anti-inflammatory effects observed with some second-generation H1-antihistamines have not been a significant focus of research for older compounds like tripelennamine researchgate.net.
Interference with Diagnostic Skin Testing
A significant aspect of the immunopharmacological profile of this compound is its ability to interfere with diagnostic allergy skin testing allergywaco.comallergywesterncolorado.com. Skin prick tests rely on the localized release of histamine from mast cells to produce a wheal and flare reaction, indicating an allergic sensitivity nih.gov. As a potent H1-receptor antagonist, tripelennamine suppresses this histamine-induced reaction, which can lead to false-negative results allergywaco.comnih.gov.
To ensure the accuracy of skin testing, it is crucial to discontinue medications with antihistaminic properties beforehand allergywaco.com. The required washout period varies depending on the specific drug. For tripelennamine, a discontinuation period of 3 to 7 days is often recommended before undergoing skin testing catalystmedicalcenter.comosu.edu. This allows the drug to clear from the system, ensuring that the histamine receptors are not blocked and can respond appropriately to the allergen. One study noted that single doses of tripelennamine did not produce statistically significant suppression of skin test reactivity at 2 hours compared to a placebo, unlike other antihistamines such as hydroxyzine (B1673990) or chlorpheniramine (B86927) nih.gov. However, standard clinical practice recognizes the potential for interference and mandates a washout period aaoallergy.orgaaoallergy.orgnih.gov.
| Medication Class | Examples | General Recommended Discontinuation Period |
|---|---|---|
| First-Generation H1 Antihistamines | Tripelennamine, Diphenhydramine (B27), Hydroxyzine, Chlorpheniramine | 3-7 days catalystmedicalcenter.comosu.eduaaoallergy.org |
| Second-Generation H1 Antihistamines | Cetirizine, Loratadine, Fexofenadine | 5-7 days allergywaco.comallergywesterncolorado.com |
| H2 Antagonists (H2 Blockers) | Ranitidine, Famotidine, Cimetidine | Up to 2 days aaoallergy.orgaaoallergy.org |
| Tricyclic Antidepressants (with antihistaminic properties) | Amitriptyline, Doxepin | 7-14 days aaoallergy.org |
| Antihistamine Nasal Sprays | Azelastine | Up to 2 days aaoallergy.orgaaoallergy.org |
Drug Interactions and Polypharmacy Considerations
Interactions with Central Nervous System Depressants
Concurrent use of tripelennamine (B1683666) hydrochloride with central nervous system (CNS) depressants can lead to additive or synergistic effects, significantly increasing the risk of adverse events. drugs.com
The co-administration of tripelennamine with CNS depressants such as alcohol, barbiturates, hypnotics, sedatives, and tranquilizers can potentiate the sedative effects of both substances. minclinic.eupatsnap.comrxmed.com This interaction may result in excessive drowsiness, sedation, and impairment of attention, judgment, thinking, and psychomotor skills. drugs.comdrugtodayonline.comdrugs.com Patients should be cautioned against consuming alcoholic beverages or taking other drugs with CNS depressant effects while undergoing therapy with tripelennamine. rxmed.com
Table 1: CNS Depressants Interacting with Tripelennamine Hydrochloride
| Interacting Drug Class | Examples | Potential Outcome |
|---|---|---|
| Alcohol | Beer, wine, spirits | Enhanced drowsiness and sedation drugtodayonline.com |
| Barbiturates | Phenobarbital, Secobarbital | Increased sedative effects patsnap.com |
| Hypnotics/Sedatives | Zolpidem, Eszopiclone | Additive CNS depression rxmed.com |
| Tranquilizers | Diazepam, Lorazepam | Enhanced sedation patsnap.com |
In severe cases, the combination of tripelennamine with other CNS depressants can lead to respiratory depression. patsnap.com The additive depressant effects on the central nervous system can suppress the respiratory drive, which can be particularly dangerous, especially in elderly or debilitated patients. drugs.comdrugs.com Monitoring for excessive or prolonged CNS and respiratory depression is crucial when these agents are used concomitantly. drugs.com
Interactions with Monoamine Oxidase Inhibitors (MAOIs)
The concurrent use of tripelennamine with Monoamine Oxidase Inhibitors (MAOIs) is a significant concern due to the potential for serious adverse effects. drugtodayonline.com
MAOIs can prolong and intensify the anticholinergic and CNS depressant effects of antihistamines like tripelennamine. minclinic.eupatsnap.com This potentiation increases the risk of anticholinergic side effects, which can manifest as dry mouth, blurred vision, urinary retention, and confusion. patsnap.com
Interactions with Other Anticholinergic Agents
Tripelennamine itself possesses anticholinergic properties. nih.govpatsnap.com When used concurrently with other medications that also have anticholinergic activity, there is a risk of additive effects. minclinic.eu This can lead to an excessive parasympatholytic burden, potentially resulting in conditions like paralytic ileus, hyperthermia, and anticholinergic intoxication syndrome. drugs.com Symptoms of this syndrome can include blurred vision, flushed face, fever, dry skin, tachycardia, urinary retention, and central effects like memory loss, disorientation, and hallucinations. drugs.com Patients should be advised to report gastrointestinal problems promptly, as paralytic ileus may occur with concurrent therapy. nih.gov
Table 2: Examples of Drugs with Anticholinergic Properties
| Drug Class | Examples |
|---|---|
| Antispasmodics | Dicyclomine, Hyoscyamine |
| Neuroleptics/Phenothiazines | Chlorpromazine, Perphenazine |
| Skeletal Muscle Relaxants | Cyclobenzaprine, Orphenadrine |
Impact on Metabolism of Concomitantly Administered Drugs (e.g., Cytochrome P450 inhibition)
Research indicates that tripelennamine can inhibit cytochrome P450 enzymes, particularly CYP2D6. drugbank.com This inhibition can decrease the metabolism of various drugs that are substrates for this enzyme, potentially leading to increased plasma concentrations and a higher risk of toxicity. drugbank.com A wide range of medications can be affected, from antidepressants and antipsychotics to beta-blockers and antiarrhythmics. For example, the metabolism of drugs like dextromethorphan, doxepin, and imipramine can be decreased when combined with tripelennamine. drugbank.com
Table 3: Selected Drugs Whose Metabolism May Be Decreased by Tripelennamine via CYP2D6 Inhibition
| Drug | Therapeutic Class |
|---|---|
| Amitriptyline | Antidepressant |
| Aripiprazole | Antipsychotic |
| Carvedilol | Beta-blocker |
| Celecoxib | NSAID |
| Chloroquine | Antimalarial |
| Dextromethorphan | Antitussive |
| Doxepin | Antidepressant |
| Duloxetine | Antidepressant |
| Haloperidol | Antipsychotic |
| Hydrocodone | Opioid Analgesic |
| Imipramine | Antidepressant |
| Metoprolol | Beta-blocker |
| Nortriptyline | Antidepressant |
| Ondansetron | Antiemetic |
| Paroxetine | Antidepressant |
| Perphenazine | Antipsychotic |
| Risperidone | Antipsychotic |
| Tramadol | Opioid Analgesic |
Specific Drug-Drug Combinations and their Pharmacodynamic or Pharmacokinetic Consequences
The combination of pentazocine (B1679294), a synthetic opioid agonist-antagonist, and tripelennamine, a first-generation antihistamine, has been a subject of significant clinical and toxicological interest. This combination, colloquially known as "T's and Blues," has been abused for its euphoric effects. healtreatmentcenters.comwikipedia.org Research indicates a complex pharmacodynamic interaction between these two compounds that potentiates both their analgesic and toxic properties.
Studies have shown that tripelennamine significantly enhances the morphine-like discriminative stimulus effects of pentazocine. nih.gov This potentiation is not due to a direct interaction at the morphine receptor, but rather, it is suggested that tripelennamine may decrease the psychotomimetic actions of pentazocine, thereby enhancing its euphoric effects. nih.govtandfonline.com In a study involving experienced substance abusers, the addition of 50 mg of tripelennamine to pentazocine increased the euphoric effects and attenuated the dysphoric effects sometimes seen with higher doses of the opioid. tandfonline.com
The combination of pentazocine and tripelennamine also leads to a significant increase in both systolic and diastolic blood pressure, an effect that is at least additive. tandfonline.com While pentazocine alone causes pupillary constriction, the combination results in a slight antagonism of this effect. nih.govtandfonline.com
From a toxicological perspective, the combination presents a heightened risk of adverse effects. drugbank.comdrugbank.com The lethality of the combination has been shown to be dose-dependent and potentiated relative to either drug administered alone. nih.gov Post-mortem findings in individuals who abused "T's and Blues" revealed significant blood concentrations of both pentazocine and tripelennamine. nih.gov A common pathological finding in these cases was the presence of foreign body or talc granulomas in the lungs, a consequence of injecting dissolved tablets. nih.gov
Analgesic and Toxicological Profile of Pentazocine and Tripelennamine Combination
| Effect | Observation | Citation |
| Analgesia/Euphoria | Tripelennamine enhances the morphine-like and euphoric effects of pentazocine. | nih.govtandfonline.com |
| Psychotomimetic Effects | Tripelennamine may decrease the psychotomimetic actions of pentazocine. | nih.gov |
| Cardiovascular | The combination leads to an additive increase in systolic and diastolic blood pressure. | tandfonline.com |
| Pupillary Response | Tripelennamine slightly antagonizes the pupillary constriction caused by pentazocine. | nih.govtandfonline.com |
| Toxicity | The combination potentiates the toxicity of each drug, with dose-dependent lethality. | nih.gov |
| Pathological Findings | Foreign body granulomas in the lungs are common in intravenous abusers. | nih.gov |
Drug-Disease Interactions and Precautions
The anticholinergic properties of this compound necessitate caution in patients with certain pre-existing medical conditions. patsnap.com
Glaucoma: Due to its potential to cause a slight increase in intraocular pressure, tripelennamine is contraindicated in individuals with glaucoma. minclinic.eu The anticholinergic effects can exacerbate this condition. patsnap.comspecialty.vision
Peptic Ulcer: Caution is advised when using tripelennamine in patients with a history of peptic ulcers. patsnap.com While the exact mechanism is not specified, anticholinergic drugs can potentially delay gastric emptying, which may not be desirable in this condition.
Prostate Hypertrophy: Tripelennamine should be used with caution in individuals with prostatic hypertrophy (enlarged prostate) or urinary tract blockage. minclinic.eudrugs.com Its anticholinergic effects can worsen urinary retention by tightening the muscles in the prostate and bladder neck. minclinic.euhealthline.comdrcatalona.com
Epilepsy: Tripelennamine is contraindicated in individuals with epilepsy, as phenothiazine-derivative antihistamines may increase the likelihood of seizures. minclinic.eu
Precautions for this compound in Specific Conditions
| Condition | Precaution/Contraindication | Reason | Citation |
| Glaucoma | Contraindicated | May cause a slight increase in inner eye pressure. | minclinic.eu |
| Peptic Ulcer | Use with caution | Anticholinergic effects. | patsnap.com |
| Prostate Hypertrophy | Use with caution/Contraindicated | May worsen urinary retention. | minclinic.eudrugs.com |
| Epilepsy | Contraindicated | May increase the chance of seizures. | minclinic.eu |
Patients with a history of cardiovascular disease should use tripelennamine with caution. drugtodayonline.com The drug is contraindicated in individuals with heart or blood vessel disease, as it may lead to the development of more serious conditions. minclinic.eu
Severe liver disease is a contraindication for the use of tripelennamine. drugtodayonline.com In cases of liver disease, phenothiazine-derivative antihistamines may accumulate in the body, increasing the risk of side effects such as muscle spasms. minclinic.eu
With regard to renal function, tripelennamine is primarily excreted through the kidneys. patsnap.com There is a documented association between tripelennamine use and dysuria (painful urination) in the context of chronic nephritic uremia, highlighting the need for careful consideration in patients with kidney disease. nih.gov
Analytical Methodologies for Tripelennamine Hydrochloride
Chromatographic Techniques for Quantification and Purity Assessment
Chromatography is a cornerstone for the separation, identification, and quantification of tripelennamine (B1683666) hydrochloride and its related substances. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools utilized for these analyses.
HPLC is a widely used technique for the analysis of tripelennamine hydrochloride due to its high resolution, sensitivity, and versatility. wjpmr.com It is particularly suitable for non-volatile compounds like this compound.
The development of a robust HPLC method involves a systematic approach to optimize separation conditions and validate the method's performance characteristics according to guidelines from bodies like the International Conference on Harmonisation (ICH). pharmtech.commedwinpublishers.com
A validated HPLC method was developed to identify and quantify this compound, domiphen (B77167) bromide, and clioquinol (B1669181) in a multi-component dermatological ointment. ptfarm.plnih.gov The separation was achieved on an Inertsil ODS-3 column (250 x 4.6 mm, 5 µm) using a gradient elution. nih.gov For this compound, detection was carried out at a wavelength of 310 nm. ptfarm.plnih.gov Due to the different polarities of the active substances, specific extraction methods were required; this compound was effectively extracted using a hexane-water system. nih.gov The validation process confirmed that the method was selective, precise, and accurate, with linear calibration curves over the tested concentration ranges. nih.gov The recovery of this compound from a placebo matrix was found to be within 98.0–102.0%, confirming the method's accuracy. ptfarm.pl
The United States Pharmacopeia (USP) provides a standardized HPLC method for the assay and chromatographic purity of this compound. pharmacopeia.cn This ion-pair chromatographic method specifies a 4.6-mm × 25-cm column containing packing L7 and a detector set at 242 nm. pharmacopeia.cn The mobile phase is a mixture of methanol (B129727) and an aqueous solution of sodium 1-octanesulfonate and N,N-dimethyloctylamine, adjusted to a pH of 3.0 with phosphoric acid. pharmacopeia.cn System suitability tests, including column efficiency and relative standard deviation for replicate injections, are defined to ensure the performance of the chromatographic system. pharmacopeia.cn
A green micellar liquid chromatographic method has also been developed for the simultaneous determination of this compound and diphenhydramine (B27). researchgate.net This method utilized a micellar mobile phase of Tween 20 in a phosphate (B84403) buffer (pH 4) with isopropanol, demonstrating linearity in the concentration range of 4–150 μg/mL for this compound. researchgate.net The method was successfully applied to a laboratory-prepared gel, with a mean recovery of 100.346% ± 1.265 for tripelennamine. researchgate.net
Table 1: HPLC Method Parameters for this compound Analysis in Pharmaceutical Preparations
| Parameter | Method 1 (Viosept Ointment) ptfarm.plnih.gov | Method 2 (USP Monograph) pharmacopeia.cn | Method 3 (Green Micellar) researchgate.net |
| Stationary Phase (Column) | Inertsil ODS-3 (250 × 4.6 mm, 5 µm) | Packing L7 (e.g., C8) (250 x 4.6 mm) | - |
| Mobile Phase | Gradient Elution | Isocratic: Methanol, 29 mM sodium 1-octanesulfonate, 1.0 mL N,N-dimethyloctylamine, adjusted to pH 3.0 with phosphoric acid | 1 mM Tween 20 in phosphate buffer pH 4:isopropanol (85:15, %v/v) |
| Detection Wavelength | 310 nm | 242 nm | - |
| Flow Rate | - | Approx. 1 mL/min | - |
| Linearity Range | Validated over 80, 100, and 120% of declared content | - | 4–150 μg/mL |
| Accuracy (Recovery) | 98.0–102.0% | - | 100.346% ± 1.265 |
HPLC methods are also employed for the determination of this compound in biological fluids, which is essential for pharmacokinetic and metabolism studies. These methods often require sensitive detectors, such as fluorescence detectors, to achieve the necessary low limits of detection. sigmaaldrich.comsigmaaldrich.cn One study successfully applied a sensitive voltammetric method for determination in human urine samples and validated the results, demonstrating the applicability of analytical techniques in complex biological matrices. sciencepublishinggroup.comresearchgate.net The urine samples were diluted 100 times with a phosphate buffer solution before analysis without requiring further pretreatment. researchgate.net The recovery of this compound from spiked human urine samples ranged from 97.07% to 100.50%, indicating the method's suitability for clinical analysis. researchgate.net
GC-MS is a highly specific and sensitive technique used for the identification of volatile and semi-volatile impurities and metabolites of this compound. thermofisher.com It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.
A study on the metabolic profile of tripelennamine in humans identified metabolites in urine using GC-MS. nih.gov Following intramuscular administration, free tripelennamine, conjugated tripelennamine, and a hydroxylated metabolite (α-hydroxytripelennamine) were identified and quantified over a 24-hour period. nih.gov
More recently, a GC-MS method was developed and validated for the quantification of ethylenediamine (B42938), a potential genotoxic impurity in this compound. bohrium.comnih.gov This method addresses challenges in sample preparation and matrix interference. bohrium.comnih.gov
Table 2: GC-MS Method for Ethylenediamine Impurity in this compound bohrium.comnih.gov
| Parameter | Condition |
| Derivatizing Agent | Phthalaldehyde |
| Derivative Formed | (1z,5z)‐3,4‐dihydrobenzo[f] ptfarm.plsciencepublishinggroup.comdiazocine |
| Stationary Phase (Column) | DB‐5MS (30 m × 0.25 mm × 0.25 μm) |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min |
| Retention Time (Derivative) | 6.215 min |
| Limit of Detection (LOD) | 0.4 ppm |
| Limit of Quantification (LOQ) | 1.0 ppm |
| Linearity Range | 1 to 30 ppm |
Chemical derivatization is often a necessary step in GC-MS analysis to improve the volatility, thermal stability, and chromatographic properties of polar analytes. jfda-online.com For the analysis of the ethylenediamine impurity in this compound, a specific derivatization strategy was employed. bohrium.comnih.gov Ethylenediamine was reacted with phthalaldehyde to form a more volatile and chromatographically suitable derivative, (1z,5z)‐3,4‐dihydrobenzo[f] ptfarm.plsciencepublishinggroup.comdiazocine. bohrium.comnih.gov This reaction, facilitated by sonication at room temperature, increases the molecular weight and resolves sample preparation difficulties, allowing for precise and accurate quantification by GC-MS. bohrium.comnih.gov This strategy is an example of using derivatization to enhance analytical performance for trace-level impurity analysis. jfda-online.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Metabolite Identification
Electrochemical Methods for Detection and Determination
Electrochemical methods offer a simple, sensitive, and cost-effective alternative for the determination of electroactive compounds like this compound. sciencepublishinggroup.comresearchgate.net Voltammetric techniques, in particular, have been successfully developed for its quantification.
A study investigated the voltammetric behavior of this compound at a glassy carbon electrode. sciencepublishinggroup.comresearchgate.net Using cyclic voltammetry (CV) and differential pulse voltammetry (DPV), the study characterized an irreversible, diffusion-controlled electrode reaction. sciencepublishinggroup.comresearchgate.net The optimal electrochemical response was observed at a pH of 7.0. sciencepublishinggroup.comresearchgate.net
The DPV technique was used to develop a sensitive analytical method. A linear relationship was established between the peak current and the concentration of this compound over the range of 0.9×10⁻⁷ M to 10.0 × 10⁻⁵ M. sciencepublishinggroup.com This method demonstrated a low limit of detection (LOD) of 9.7 × 10⁻⁸ M. sciencepublishinggroup.com The developed method was successfully applied to determine this compound in both pharmaceutical samples and human urine, showing excellent recovery rates. sciencepublishinggroup.comresearchgate.net
Table 3: Electrochemical Detection of this compound Using DPV sciencepublishinggroup.comresearchgate.net
| Parameter | Result |
| Electrode | Glassy Carbon Electrode |
| Technique | Differential Pulse Voltammetry (DPV) |
| Optimal pH | 7.0 |
| Linear Range | 0.9×10⁻⁷ M to 10.0 × 10⁻⁵ M |
| Limit of Detection (LOD) | 9.7 × 10⁻⁸ M |
| Recovery in Pharmaceutical Samples | 95.32% to 100.12% |
| Recovery in Spiked Urine Samples | 97.07% to 100.50% |
Voltammetric Techniques (Cyclic Voltammetry, Differential Pulse Voltammetry)
Voltammetric methods offer a sensitive and rapid approach for the analysis of electroactive compounds like this compound. These techniques are based on measuring the current response of an analyte to a varying applied potential.
Cyclic Voltammetry (CV): Studies on the voltammetric behavior of this compound have been conducted using cyclic voltammetry. At a glassy carbon electrode, this compound exhibits an anodic peak, indicating it undergoes an irreversible oxidation process. nrigroupindia.com The peak potential of this oxidation is dependent on the pH of the supporting electrolyte, shifting to a less positive potential with an increase in pH. This pH-dependent behavior suggests the involvement of protons in the electrode reaction mechanism. The maximum anodic peak current is typically observed at a pH of 7.0. sciencepublishinggroup.com
Differential Pulse Voltammetry (DPV): Differential pulse voltammetry is a more sensitive technique that is often employed for quantitative analysis. By superimposing voltage pulses on a linear potential sweep and measuring the differential current, the effect of the charging current is minimized, leading to enhanced signal-to-noise ratios. For this compound, DPV has been successfully utilized for its determination in both pharmaceutical preparations and human urine samples. sciencepublishinggroup.comresearchgate.net This method provides a well-defined peak for the oxidation of the compound, with the peak current being directly proportional to its concentration over a specific range.
Electrode Systems and Analytical Performance
The choice of electrode system is critical in the development of a successful voltammetric method. A standard three-electrode system is typically used, comprising a working electrode, a reference electrode, and an auxiliary (counter) electrode.
Electrode System Components:
Working Electrode: A glassy carbon electrode (GCE) has been effectively used for the electrochemical detection of this compound. sciencepublishinggroup.com
Reference Electrode: An Ag/AgCl electrode is commonly used as the reference electrode.
Auxiliary Electrode: A platinum wire is often employed as the auxiliary electrode.
Analytical Performance: The analytical performance of the DPV method using a glassy carbon electrode for the determination of this compound has been evaluated based on several key parameters. A study demonstrated a linear relationship between the peak current and the concentration of this compound in the range of 0.09 µM to 100 µM. The limit of detection (LOD) was estimated to be 97 nM. sciencepublishinggroup.com The method has shown satisfactory recoveries in the analysis of pharmaceutical tablets and spiked human urine samples, indicating its accuracy and applicability for real sample analysis. sciencepublishinggroup.comresearchgate.net
| Parameter | Value |
|---|---|
| Linear Range | 0.09 µM - 100 µM |
| Limit of Detection (LOD) | 97 nM |
| Recovery in Pharmaceutical Tablets | 95.32% - 100.12% |
| Recovery in Spiked Human Urine | 97.07% - 100.50% |
Spectrophotometric Methods and Other Physico-Chemical Characterization
Spectrophotometric methods are widely used in pharmaceutical analysis due to their simplicity, cost-effectiveness, and reliability. These methods are based on the principle that every compound absorbs or transmits light over a certain range of wavelengths.
One approach for the spectrophotometric determination of antihistamines like this compound involves the formation of ion-pair complexes. These methods are based on the reaction between the basic nitrogenous drug and an acidic dye to form a colored complex that can be measured in the visible region of the electromagnetic spectrum.
A green micellar synchronous spectrofluorimetric method has been developed for the simultaneous determination of this compound and diphenhydramine. nih.gov This method utilizes the first derivative of the synchronous fluorescence spectra to resolve the spectral overlap of the two compounds. The quantification of this compound is performed at 375 nm, which is the zero-crossing point of diphenhydramine. nih.gov The method demonstrated linearity over a concentration range of 0.2–4.5 µg/mL for this compound, with a limit of detection of 0.211 µg/mL. nih.gov
Physico-Chemical Properties of this compound:
| Property | Value |
|---|---|
| Appearance | White crystalline powder |
| Solubility | Freely soluble in water |
| pKa (Strongest Basic) | 8.76 |
| Melting Point | 188-192 °C |
Development of Green Analytical Chemistry Approaches
In recent years, there has been a significant shift towards the development of environmentally friendly analytical methods, in line with the principles of Green Analytical Chemistry (GAC). nrigroupindia.comekb.egslideshare.netijirt.orgaustinpublishinggroup.com The main goals of GAC are to reduce or eliminate the use of hazardous solvents, minimize waste generation, and decrease energy consumption without compromising the analytical performance of the method.
For the analysis of this compound, green analytical methods have been successfully developed. A notable example is a green micellar liquid chromatographic (MLC) method for the simultaneous determination of this compound and diphenhydramine. researchgate.net This method utilizes a micellar mobile phase, which is a more environmentally benign alternative to traditional organic solvents. The method was validated and showed good linearity for this compound in the range of 4–150 µg/mL, with a mean percent recovery of 100.346 ± 1.265. researchgate.net
The aforementioned green micellar synchronous spectrofluorimetric method also aligns with the principles of GAC. nih.gov By using a micellar medium (SDS 2% w/v), the use of organic solvents is avoided, thus reducing the environmental impact of the analysis. The method was successfully applied to the determination of this compound in a laboratory-prepared gel, with a mean percent recovery of 100.59 ± 0.79. nih.gov
| Green Analytical Method | Parameter | Value for Tripelennamine HCl |
|---|---|---|
| Micellar Liquid Chromatography | Linear Range | 4–150 µg/mL |
| Mean Percent Recovery | 100.346 ± 1.265 | |
| Micellar Synchronous Spectrofluorimetry | Linear Range | 0.2–4.5 µg/mL |
| Limit of Detection (LOD) | 0.211 µg/mL | |
| Mean Percent Recovery | 100.59 ± 0.79 |
Preclinical and Clinical Research Findings
Preclinical Models and Animal Studies
Pharmacokinetic studies of tripelennamine (B1683666) have been conducted in several animal models, with comprehensive data available for horses and camels. Following intravenous (i.v.) administration of a 0.5 mg/kg dose, the pharmacokinetic profiles in both species show notable similarities. There were no significant statistical differences in key parameters such as elimination half-life, total body clearance, or volume of distribution between horses and camels.
In horses, intravenous administration of tripelennamine hydrochloride can induce central nervous system (CNS) excitement. Observed behaviors in standing horses include agitation, alertness, rapid eye and ear movement, biting, snorting, and pawing with their front feet. This CNS stimulation is also associated with a significant increase in hemoglobin concentration. Furthermore, tripelennamine significantly increases mixed venous blood oxygen tension and hemoglobin-O₂ saturation in standing horses.
Metabolism studies in camels have identified three primary metabolites of tripelennamine in urine samples. The first results from N-depyridination, the second from pyridine (B92270) ring hydroxylation, and a third suspected metabolite were all eliminated exclusively in conjugate form. The parent compound, tripelennamine, was detectable in urine for up to 27 hours after administration, with approximately 90% being in the conjugated form.
Pharmacokinetic Parameters of Tripelennamine in Horses and Camels
| Parameter | Horses (n=6) | Camels (n=5) |
|---|---|---|
| Terminal Elimination Half-Life (t½) | 2.08 hours (median) | 2.39 hours (median) |
| Total Body Clearance (Cl) | 0.84 L/h/kg (median) | 0.97 L/h/kg (median) |
| Volume of Distribution at Steady State (Vdss) | 1.69 L/kg (median) | 2.87 L/kg (median) |
| Volume of Central Compartment (Vc) | 1.06 L/kg (median) | 1.75 L/kg (median) |
| Protein Binding | 73.6% (mean) | 83.4% (mean) |
Data sourced from a comparative study following an intravenous administration of 0.5 mg/kg body weight.
Research has specifically investigated the effect of this compound on exercise-induced arterial hypoxemia (EIAH) in Thoroughbred horses, a condition commonly observed in strenuously exercising horses. It was hypothesized that histamine (B1213489) released from airway mast cells due to pulmonary injury during intense exercise might contribute to EIAH.
To test this, a study was conducted on seven exercise-trained Thoroughbreds. The horses underwent two trials, one with a saline placebo and another with this compound administered intravenously at 1.10 mg/kg fifteen minutes before exercise. The exercise regimen was designed to elicit maximal exertion and induce exercise-induced pulmonary hemorrhage, confirming that capillary stress failure had occurred.
The results showed that tripelennamine failed to significantly affect the development or severity of EIAH. During maximal exertion, the horses in both the placebo and tripelennamine groups developed arterial hypoxemia, desaturation of hemoglobin, and hypercapnia of a similar magnitude. For instance, at 120 seconds of intense galloping, the arterial CO₂ tension values were 56.2 ± 2.9 Torr in the placebo group and 60.1 ± 3.0 Torr in the tripelennamine group, with no statistically significant difference. This failure of an H1-receptor antagonist to mitigate EIAH suggests that histamine release related to pulmonary injury is not a primary factor in causing this condition in Thoroughbred horses.
Clinical Trial Data and Efficacy Assessments
Tripelennamine is a first-generation antihistamine that was historically used for the symptomatic relief of a variety of hypersensitivity reactions. Its clinical applications included the treatment of allergic rhinitis (hay fever), allergic conjunctivitis, urticaria (hives), and other allergic skin conditions. It was shown to provide effective, temporary relief from symptoms such as sneezing, runny nose, and itchy, watery eyes associated with upper respiratory allergies.
Clinical experience demonstrated its benefits in the symptomatic management of acute urticaria and angioneurotic edema. It was also used in the treatment of mild, non-infective bronchial asthma. The drug was available in various forms, including oral and topical preparations, and was also used in veterinary medicine for allergic reactions in cattle and horses.
With the development of newer antihistamines, the clinical use of first-generation agents like tripelennamine has become less common. Second- and third-generation antihistamines are now recommended as the first-line treatment for allergic rhinitis and urticaria.
The primary distinction lies in their safety profiles and pharmacodynamic properties. First-generation antihistamines, including tripelennamine, readily cross the blood-brain barrier, which is responsible for sedative effects like drowsiness and impaired cognitive function. In contrast, newer generation antihistamines were developed to have a decreased ability to cross the blood-brain barrier, resulting in a non-sedating profile.
High-quality clinical trials have demonstrated that second-generation antihistamines are superior in safety compared to their predecessors. They also often have an improved potency, a faster onset of action, and a longer duration of effect. While both generations of drugs act as H1 receptor antagonists, the unfavorable risk-benefit profile of first-generation antihistamines, particularly the potential for sedation and anticholinergic side effects, has led to the preference for newer agents in most clinical settings.
Research into Specific Adverse Events and Toxicological Mechanisms
The toxicological mechanisms of tripelennamine are primarily linked to its nature as a first-generation antihistamine. A key characteristic responsible for its adverse event profile is its ability to cross the blood-brain barrier. This allows the drug to interact with H1 receptors within the central nervous system, leading to effects such as drowsiness, dizziness, fatigue, and impaired cognitive function.
The adverse effects of tripelennamine are also attributed to its anticholinergic properties, which are common among first-generation antihistamines. This mechanism involves the blocking of muscarinic acetylcholine (B1216132) receptors, leading to symptoms like dry mouth, difficulty urinating, and potential gastrointestinal disturbances.
In some cases, particularly in children, tripelennamine can cause a paradoxical reaction of CNS excitement, restlessness, or nervousness. While tripelennamine acts primarily as a highly selective H1 receptor antagonist, it also functions as a weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which may contribute to its complex CNS effects. Overdose can lead to more severe toxicological events, including convulsions, hallucinations, and respiratory distress.
Sedation and CNS Depression
This compound is a first-generation antihistamine, a class of drugs known for its sedative effects. researchgate.netmims.com The mechanism behind this sedation is linked to the compound's ability to cross the blood-brain barrier and antagonize H1 receptors in the central nervous system (CNS). patsnap.com
Clinical research has directly evaluated the subjective and sedative effects of oral tripelennamine. A study involving 18 healthy adult volunteers without a history of drug abuse examined the effects of 25 mg and 50 mg doses compared to a placebo. nih.gov The findings indicated that the higher 50 mg dose produced mild sedative-like effects. nih.gov Interestingly, participants found these effects to be aversive, choosing to take the 50 mg capsule significantly less often than the placebo. nih.gov The lower 25 mg dose did not result in any significant changes in mood relative to the placebo. nih.gov General side effects related to CNS depression that are commonly reported include drowsiness, fatigue, and dizziness. patsnap.comdrugs.com
| Dose | Observed Effects in Healthy Volunteers | Reinforcing Efficacy (Choice vs. Placebo) |
|---|---|---|
| 25 mg | No significant mood changes relative to placebo. | Chosen on 39% of occasions (not significantly different from chance). |
| 50 mg | Produced mild sedative-like effects. | Chosen on 33% of occasions (significantly less than chance, indicating an aversive effect). |
Antimuscarinic Side Effects
This compound exhibits antimuscarinic properties, which are responsible for its anticholinergic side effects. researchgate.netmims.com While the compound has a 180-fold greater selectivity for the histamine H1 receptor over muscarinic acetylcholine receptors, its anticholinergic activity is still clinically relevant. wikipedia.org
The primary mechanism of these side effects is the blockade of acetylcholine at muscarinic receptors. nih.govnih.gov This action can inhibit neural stimulation of saliva secretion, leading to hyposalivation (an objective measure of dry mouth). nih.govnih.gov Dry mouth is one of the most frequently reported side effects in clinical use. patsnap.compatsnap.comwikipedia.org Other reported antimuscarinic effects include difficulty with urination and symptoms associated with an enlarged prostate. drugs.com
| Effect | Description/Mechanism | Source |
|---|---|---|
| Dry Mouth (Xerostomia) | Result of reduced saliva secretion (hyposalivation) from the blockade of muscarinic receptors in salivary glands. | patsnap.compatsnap.comwikipedia.orgnih.gov |
| Urinary Difficulties | May include difficulty urinating, potentially related to effects on bladder smooth muscle. | drugs.com |
Gastrointestinal Disturbances
Research and clinical observations have noted that gastrointestinal (GI) irritation is a frequent occurrence with tripelennamine use. drugbank.com Commonly reported GI disturbances include nausea, vomiting, and general stomach upset. patsnap.comwikipedia.org Clinical advice sometimes suggests that administering the medication with food may help to mitigate these symptoms. patsnap.com
Cardiovascular Effects (e.g., Tachycardia, Hypertension)
The direct cardiovascular effects of this compound at therapeutic doses are not extensively detailed in recent clinical trials. Histamine itself, when acting on H1-receptors, can lead to vasodilation, hypotension, flushing, and tachycardia. drugbank.com As an H1 antagonist, tripelennamine blocks these effects.
Some second-generation antihistamines, such as terfenadine (B1681261) and astemizole (B1665302) (which have been withdrawn from the market), were found in rare cases to prolong the QT interval and induce a life-threatening ventricular tachycardia known as torsades de pointes. nih.govnih.gov This was due to the blockade of cardiac potassium channels and is not considered a class-wide effect for all antihistamines. nih.govresearchgate.net There is a lack of similar reports implicating tripelennamine in significant cardiac arrhythmias. While general side effects like dizziness may be problematic for individuals sensitive to blood pressure changes, there is no strong evidence to suggest that tripelennamine commonly causes tachycardia or hypertension. patsnap.com
Potential for Blood Dyscrasias
Although rare, there is evidence linking tripelennamine to the potential for serious hematological side effects. The term "blood dyscrasias" has been listed as a potentially fatal adverse reaction in some drug compendia. mims.commims.com
Specifically, a case report published in 1949 in The New England Journal of Medicine documented an instance of agranulocytosis following the therapeutic use of tripelennamine (then marketed as Pyribenzamine). nih.gov Agranulocytosis is a severe and dangerous form of leukopenia (lowered white blood cell count) characterized by a profound decrease in neutrophils, a type of white blood cell crucial for fighting infection. mdpi.comclevelandclinic.org This condition leaves the individual highly susceptible to severe, and potentially fatal, infections. clevelandclinic.orgfrontiersin.org This type of reaction is considered idiosyncratic, meaning it is an unpredictable reaction in susceptible individuals. frontiersin.org
| Finding | Description | Source |
|---|---|---|
| Agranulocytosis Case Report | A documented case of agranulocytosis, a severe deficiency of neutrophil granulocytes, occurred in a patient following the use of tripelennamine. | nih.gov |
| Idiosyncratic Reaction | Drug-induced agranulocytosis is considered an idiosyncratic, or unpredictable, hypersensitivity-type reaction. | frontiersin.org |
Special Populations Research
Elderly
The use of first-generation antihistamines, including tripelennamine, in the elderly requires caution. mims.commims.com Due to their significant anticholinergic effects, these medications are classified as "potentially inappropriate" for use in older patients by the American Geriatrics Society. nih.gov The anticholinergic activity can pose substantial risks, including cognitive impairment, confusion, falls, dry mouth, and constipation in this population. nih.gov Despite these risks, a multi-year cross-sectional study of U.S. prescribing patterns found that first-generation antihistamines were prescribed to older adults (age ≥65) in dermatology settings at rates similar to those for younger adults. nih.gov
Children
Special precautions are advised for the use of tripelennamine in children and it is contraindicated in neonates. mims.commims.com A notable finding in pediatric populations is the potential for paradoxical excitement, which can manifest as restlessness and agitation, particularly in children under the age of six. patsnap.comnih.gov The precise mechanism for this reaction is not fully understood. nih.gov Citing safety concerns, the U.S. Food and Drug Administration (FDA) has issued recommendations against the use of sedating H1-antihistamines in cough and cold preparations for children younger than six years. nih.gov
Pregnant and Breastfeeding Women
Pregnancy: Research suggests that first-generation antihistamines are generally considered safe for use during pregnancy. researchgate.netresearchgate.net A large-scale study, the Collaborative Perinatal Project, which monitored a large number of pregnancies, did not find an association between the use of tripelennamine and an increased risk of fetal malformations. nih.gov
Breastfeeding: For breastfeeding women, small and occasional doses of tripelennamine are not expected to result in adverse effects in the nursing infant. nih.gov However, larger or more prolonged use may cause drowsiness in the infant. nih.gov There is also a potential for high doses of antihistamines to decrease the mother's milk supply, particularly before lactation is well-established. nih.gov A telephone follow-up study that included various antihistamines found that mothers reported irritability and colicky symptoms in 10% of exposed infants and drowsiness in 1.6% of infants, though none of these reactions required medical attention. nih.gov Given these findings, non-sedating antihistamines are often considered the preferred alternatives during lactation. nih.gov
| Population | Key Research Findings and Considerations | Sources |
|---|---|---|
| Elderly | Considered "potentially inappropriate" due to high risk of anticholinergic side effects (e.g., cognitive impairment, confusion, falls). | nih.gov |
| Children | Risk of paradoxical excitement (agitation, restlessness), especially in those under 6 years. Contraindicated in neonates. | mims.compatsnap.commims.comnih.gov |
| Pregnant Women | Large-scale perinatal research did not find an association with an increased risk of major malformations. Generally considered safe for use. | researchgate.netnih.gov |
| Breastfeeding Women | Small, occasional doses are unlikely to harm the infant. Larger or prolonged use may cause infant drowsiness or decrease milk supply. | nih.gov |
Future Research Directions and Unanswered Questions
Elucidating the Full Spectrum of Receptor Binding and Functional Activities
Tripelennamine (B1683666) hydrochloride's primary mechanism of action is as an antagonist of the histamine (B1213489) H1 receptor, which competitively blocks the effects of histamine and provides relief from allergic symptoms. nih.govpatsnap.comdrugbank.com However, like many first-generation antihistamines, its clinical effects are not solely attributable to H1-receptor blockade. The compound is known to bind to muscarinic receptors, leading to anticholinergic effects. nih.govpatsnap.com Furthermore, preliminary evidence suggests that tripelennamine also functions as a weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). wikipedia.org
Future research must move beyond this qualitative understanding to a more quantitative and comprehensive receptor binding profile. A key unanswered question is the precise binding affinity (Ki) of tripelennamine and its metabolites for a wide array of physiologically relevant receptors, including various subtypes of histaminic, muscarinic, adrenergic, serotonergic, and dopaminergic receptors. Functional assays are also needed to determine whether tripelennamine acts as an antagonist, agonist, or inverse agonist at these secondary sites. This detailed characterization would help create a more complete picture of its pharmacological actions and better explain its therapeutic and side effect profile.
Table 1: Known and Postulated Receptor Interactions of Tripelennamine
| Receptor Target | Known/Postulated Activity | Level of Evidence | Future Research Goal |
|---|---|---|---|
| Histamine H1 | Antagonist | High | Quantify functional activity in various tissues. |
| Muscarinic Acetylcholine (B1216132) | Antagonist | Moderate | Determine binding affinities for M1-M5 subtypes. |
| Serotonin (B10506) Transporter (SERT) | Reuptake Inhibitor | Low | Confirm and quantify binding and functional inhibition. |
| Norepinephrine Transporter (NET) | Reuptake Inhibitor | Low | Confirm and quantify binding and functional inhibition. |
Advanced Pharmacogenomic Studies to Predict Individual Responses and Adverse Effects
The clinical response to many drugs, including antihistamines, varies significantly among individuals due to genetic differences in drug metabolism and targets. nih.govjptcp.com Tripelennamine undergoes extensive hepatic metabolism, patsnap.com but specific enzymes involved, such as the cytochrome P450 (CYP) family, have not been fully characterized for this compound.
Advanced pharmacogenomic studies are essential to identify genetic polymorphisms that influence tripelennamine's pharmacokinetics and pharmacodynamics. nih.gov Research should focus on identifying which CYP isoenzymes (e.g., CYP2D6, CYP2C9, CYP3A4) are responsible for its metabolism. dovepress.com Identifying common genetic variants in these enzymes could help predict whether a patient will be a poor, intermediate, extensive, or ultrarapid metabolizer, thereby influencing their risk for adverse effects or therapeutic failure. iosrphr.org Such studies could pave the way for genetically guided prescribing to optimize efficacy and minimize risks like sedation or anticholinergic effects. jptcp.comdovepress.com
Longitudinal Studies on Long-Term Safety and Efficacy in Diverse Patient Cohorts
As a first-generation antihistamine, tripelennamine has largely been supplanted by newer, second-generation agents for long-term therapy due to the latter's improved safety profile, particularly the reduced sedative and anticholinergic effects. wikipedia.orgresearchgate.net Consequently, there is a scarcity of modern, long-term studies on the safety and efficacy of chronic tripelennamine use.
Future research should include prospective, longitudinal studies to evaluate the long-term effects of tripelennamine in specific patient populations who may still require it. It is known that long-term use can lead to tolerance, where the drug becomes less effective over time. patsnap.com These studies should carefully monitor for the development of tolerance, as well as potential long-term cardiometabolic, cognitive, and other systemic effects. It is particularly important that such studies are conducted in diverse patient cohorts, including various age groups, ethnicities, and individuals with common comorbidities, to ensure the findings are broadly applicable.
Exploring Novel Therapeutic Applications Beyond Traditional Antihistamine Use
The potential activity of tripelennamine at monoamine transporters (SERT, NET, DAT) suggests it may have pharmacological effects beyond H1-receptor antagonism. wikipedia.org While characterized as a weak SNDRI, this activity warrants further investigation to determine if it could be therapeutically relevant for conditions other than allergies. For example, compounds with SNDRI properties are used in the treatment of depression, ADHD, and other neuropsychiatric disorders.
Future research should explore whether tripelennamine or its derivatives could be repurposed for new therapeutic indications. This would involve in-depth preclinical studies to confirm and characterize its SNDRI activity, followed by carefully designed clinical trials to assess its efficacy in non-allergic conditions. Its use in combination with other agents, such as corticosteroids, has also been noted, suggesting that exploring novel synergistic combinations could be a fruitful area of research. biesterfeld.com
Development of Safer Analogues with Reduced Side Effect Profiles
The primary limitation of first-generation antihistamines like tripelennamine is their side effect profile, which stems from their ability to cross the blood-brain barrier and interact with non-histaminergic receptors. patsnap.com The development of second-generation antihistamines successfully addressed this by creating molecules with greater selectivity for the peripheral H1 receptor and reduced CNS penetration.
A promising direction for future research is the use of medicinal chemistry and structure-activity relationship (SAR) studies to design novel analogues of tripelennamine. The goal would be to retain the potent H1-antihistaminic activity of the parent molecule while engineering out the affinities for muscarinic and other CNS receptors responsible for undesirable side effects. By modifying the chemical structure of tripelennamine, it may be possible to create a new generation of compounds with an improved balance of efficacy and safety.
In-depth Investigations into the "T's and Blues" Phenomenon and Abuse Deterrence Strategies
The combination of tripelennamine (often referred to as "T's") and the opioid analgesic pentazocine (B1679294) ("Blues") became a significant drug abuse problem, particularly through intravenous use. nih.govnih.gov This combination was reported to produce a euphoric effect. The abuse of this combination significantly declined following the reformulation of pentazocine tablets to include the opioid antagonist naloxone. nih.gov
While this reformulation was an effective abuse-deterrent strategy for the combination, the pharmacology behind the euphoric synergy remains poorly understood. Future research should focus on the neurobiological mechanisms underlying the reinforcing effects of the tripelennamine-pentazocine combination. Understanding how tripelennamine's antihistaminic, anticholinergic, or SNDRI properties interact with pentazocine's opioid activity is crucial. This knowledge could inform the development of abuse-deterrent formulations for tripelennamine itself or guide the design of new molecules that are less susceptible to misuse.
Application of Systems Pharmacology and Computational Modeling Approaches
Modern drug development increasingly relies on computational tools to predict and understand drug behavior. eujournal.org Systems pharmacology models can integrate data on a drug's pharmacokinetics, pharmacodynamics, and interactions with biological networks to simulate its effects on a whole-system level. nih.govresearchgate.net
For tripelennamine, these approaches hold immense potential. Computational modeling could be used to:
Predict Binding Affinities: In silico docking simulations can predict how strongly tripelennamine binds to a wide range of receptors, helping to prioritize which off-target interactions should be tested experimentally.
Simulate Metabolism: Physiologically based pharmacokinetic (PBPK) models can simulate how tripelennamine is absorbed, distributed, metabolized, and excreted, and how genetic variations in metabolic enzymes might alter this process.
Guide Analogue Design: Computational chemistry can be used to model how structural changes to the tripelennamine molecule would affect its receptor binding profile, aiding in the rational design of safer analogues. eujournal.org
Model Neurobiological Effects: Systems pharmacology models of neural pathways could help generate hypotheses about the mechanisms behind the "T's and Blues" phenomenon.
By applying these advanced computational techniques, researchers can accelerate the investigation into the unanswered questions surrounding tripelennamine hydrochloride, ultimately leading to a more refined understanding of its place in therapy.
Q & A
What validated analytical methods are recommended for quantifying Tripelennamine hydrochloride in complex biological matrices?
Answer: High-performance liquid chromatography (HPLC) with fluorescence detection and gas chromatography (GC) are widely used for quantifying this compound in biological samples such as urine, wastewater, and animal feed. For HPLC, a C18 column with a mobile phase of acetonitrile-phosphate buffer (pH 3.0) is recommended, achieving a detection limit of 0.1 µg/mL . GC methods require derivatization to enhance volatility, with electron capture detection providing sensitivity for trace analysis. Validation parameters (linearity, recovery, precision) should adhere to ICH guidelines, and cross-referencing with Certificate of Analysis (CoA) data is critical .
How can researchers resolve contradictions in self-association mechanisms of this compound observed in physicochemical studies?
Answer: Light-scattering studies report conflicting models for self-association: micellar (cooperative) vs. stepwise polydisperse aggregation. To resolve this, researchers should employ complementary techniques:
- Isothermal titration calorimetry (ITC) to measure enthalpy changes and identify critical micelle concentration (CMC).
- Dynamic light scattering (DLS) to assess particle size distribution and aggregation kinetics.
- Nuclear magnetic resonance (NMR) to monitor chemical shift changes indicative of molecular interactions.
Current evidence suggests this compound may exhibit non-micellar, stepwise association in aqueous solutions, but methodological limitations (e.g., sensitivity of light scattering) necessitate multi-technique validation .
What physicochemical properties are critical for optimizing this compound solubility in experimental formulations?
Answer: Key properties include:
- pKa values : 3.90 (tertiary amine protonation) and 8.68 (pyridinyl nitrogen), influencing ionization-dependent solubility across physiological pH ranges .
- Solubility profile : ≥2.5 mg/mL in DMSO (44.55 mM) but lower in aqueous buffers; co-solvents like PEG300 or surfactants (Tween 80) enhance solubility for in vivo dosing .
- Hygroscopicity : Requires desiccated storage (-20°C for powder, -80°C for solutions) to prevent hydrolysis .
What experimental strategies differentiate this compound’s H1 receptor antagonism from its anticholinergic activity in pharmacological models?
Answer:
- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-mepyramine for H1 receptors, [³H]-QNB for muscarinic receptors) to quantify affinity (Ki) in transfected cell lines .
- Functional tissue studies : Isolate guinea pig ileum (H1-mediated contraction) and rat bladder (muscarinic-mediated contraction) to measure inhibitory concentration (IC₅₀) differences.
- Gene knockout models : Compare responses in H1 receptor knockout vs. wild-type animals to isolate anticholinergic effects .
How should researchers design in vivo studies to assess hepatic enzyme modulation by this compound?
Answer:
- Model selection : Use human or rabbit liver microsomes to quantify inhibition of cytochrome P450 (CYP) enzymes, particularly CYP1A2, via probe substrates (e.g., phenacetin) .
- Dosing protocol : Administer 0.5–2 mg/kg intravenously in animal models (e.g., rabbits) and measure PhIP glucuronidation rates using LC-MS/MS.
- Control for CNS effects : Monitor behavioral changes (e.g., alertness in horses) to distinguish hepatic activity from off-target CNS stimulation .
What methodological considerations are essential for ensuring this compound stability in long-term pharmacokinetic studies?
Answer:
- Storage conditions : Store lyophilized powder at -20°C under argon to prevent oxidative degradation. For solutions, use sterile DMSO aliquots (-80°C) with ≤3 freeze-thaw cycles .
- Stability assays : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV monitoring for degradation products (e.g., N-oxide metabolites) .
- Buffer compatibility : Avoid phosphate buffers at pH >7.0 to minimize precipitation; citrate buffers (pH 4.5–6.0) are preferred .
How can researchers address batch-to-batch variability in this compound reference standards?
Answer:
- Certified Reference Materials (CRMs) : Source from pharmacopeial suppliers (e.g., USP) providing CoA with ≥98% purity (HPLC), residual solvent limits, and spectroscopic validation (IR, NMR) .
- In-house validation : Perform elemental analysis (C, H, N, Cl) and differential scanning calorimetry (DSC) to verify melting point (197–200°C) and crystallinity .
- Cross-laboratory calibration : Collaborate with accredited labs to harmonize analytical protocols and reduce inter-study variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
